

Application Notes and Protocols for CC-90003 in HCT-116 Xenograft Models

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Compound of Interest

Compound Name: CC-90003

Cat. No.: B15610410

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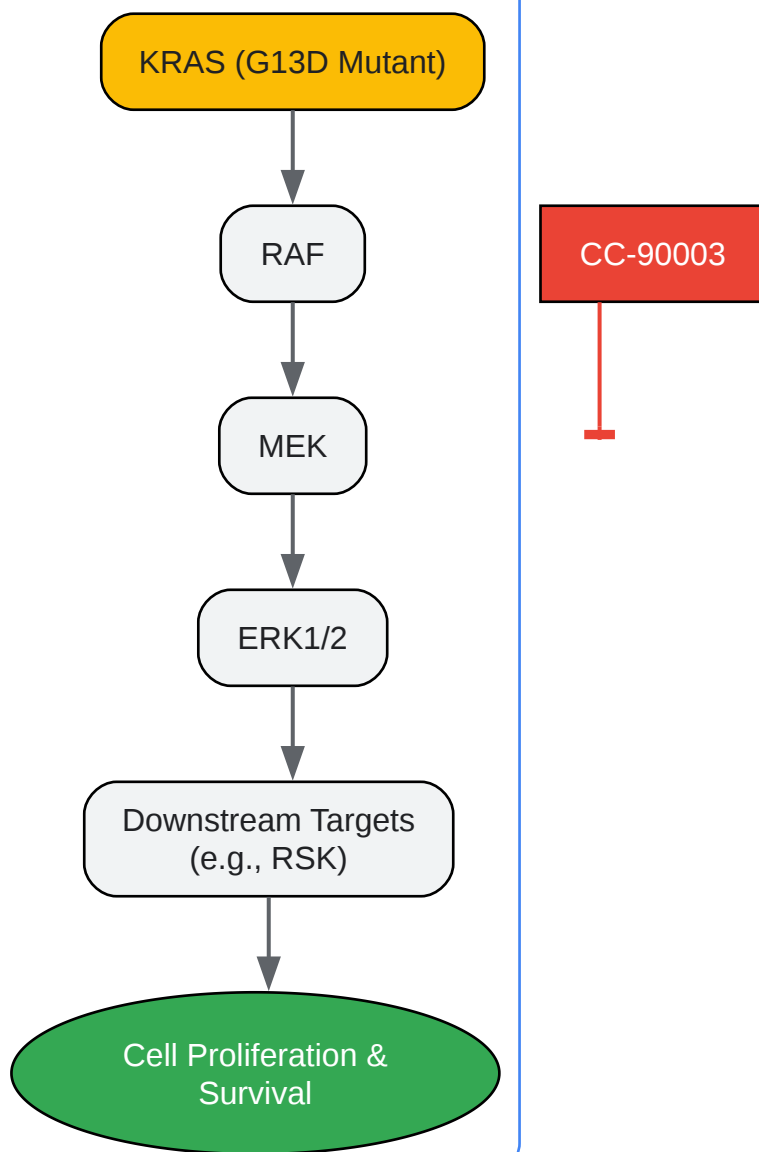
Introduction

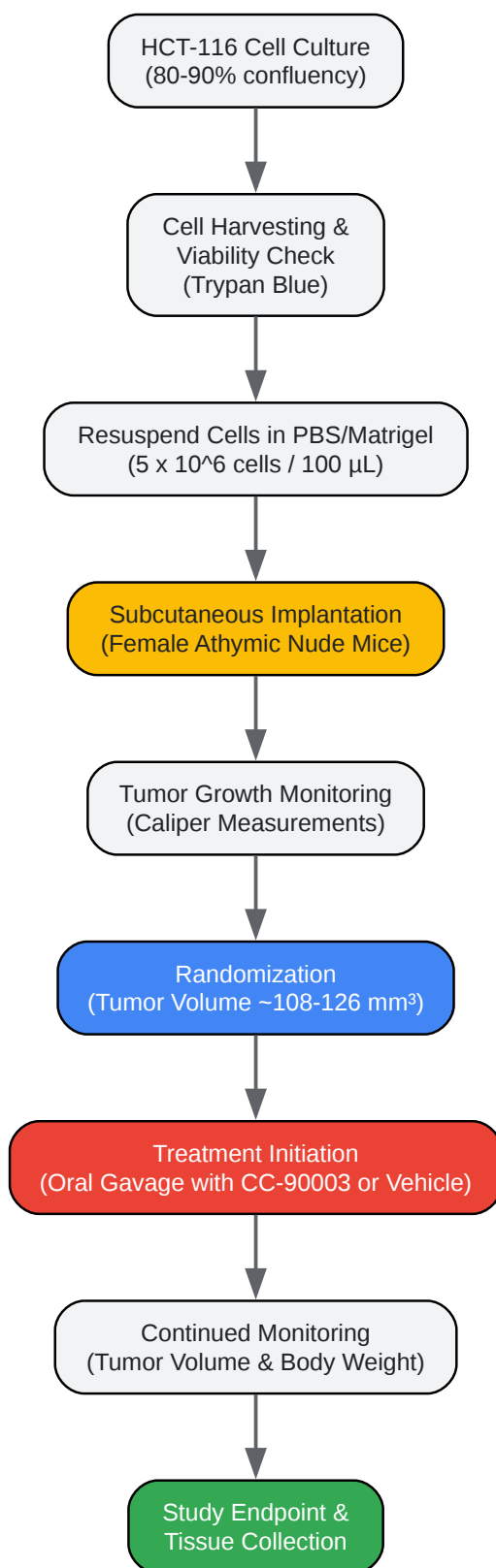
CC-90003 is a potent and selective covalent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), critical nodes in the MAPK signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, including colorectal cancers with KRAS mutations, making ERK1/2 attractive therapeutic targets.[2][4][5] The HCT-116 cell line, a human colorectal carcinoma line with a KRAS G13D mutation, is a widely utilized model for studying colorectal cancer and the efficacy of targeted therapies.[1][6][7] This document provides detailed application notes and protocols for the use of **CC-90003** in HCT-116 xenograft models based on preclinical studies.

Mechanism of Action

CC-90003 functions by irreversibly binding to a cysteine residue within the ATP binding pocket of both ERK1 and ERK2.[3][4] This covalent modification blocks the kinase activity of ERK1/2, thereby inhibiting the phosphorylation of downstream substrates such as RSK.[1] The inhibition of the MAPK pathway ultimately leads to decreased cell proliferation and, in some cases, induction of apoptosis in cancer cells dependent on this pathway for survival.[1] In HCT-116 cells, **CC-90003** has been shown to be more potent than other ERK inhibitors in reducing cell growth and inducing cell death.[1]

MAPK Signaling Pathway in HCT-116





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